1-(Azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

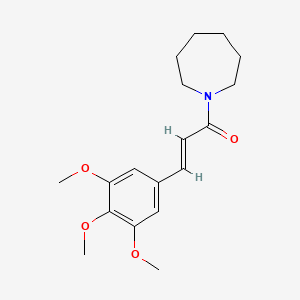

1-(Azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a propenone backbone. The ketone group is substituted with a seven-membered azepane ring, while the α,β-unsaturated carbonyl system is linked to a 3,4,5-trimethoxyphenyl moiety. Chalcones are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects .

Properties

IUPAC Name |

(E)-1-(azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-21-15-12-14(13-16(22-2)18(15)23-3)8-9-17(20)19-10-6-4-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJKBGAWBBVLST-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28598-08-5 | |

| Record name | Cinoctramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

1-(Azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as compound Y032-2361, is a synthetic compound with notable pharmacological properties. Its molecular formula is CHN O, and it has a molecular weight of 319.4 g/mol. This compound features a unique structure that includes an azepane ring and a trimethoxyphenyl group, which contribute to its biological activity.

The compound's chemical characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Compound ID | Y032-2361 |

| Molecular Formula | CHN O |

| Molecular Weight | 319.4 g/mol |

| LogP | 2.8387 |

| Polar Surface Area | 39.668 Ų |

| Hydrogen Bond Acceptors Count | 5 |

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. For instance, it has been noted to induce apoptosis in non-small cell lung cancer (NSCLC) cells through modulation of key signaling pathways related to cell cycle and apoptosis .

- Mechanism of Action : The compound's mechanism likely involves interaction with various cellular targets, including G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction and cellular responses . Additionally, its structure suggests potential interactions with mitochondrial pathways, influencing metabolic processes and apoptosis .

Case Studies and Research Findings

A number of studies have investigated the biological activity of structurally related compounds or derivatives:

-

Cytotoxicity in Cancer Cells :

- A study evaluating the cytotoxic effects of diarylpentanoid analogs found that compounds similar to this compound exhibited significant antiproliferative activity in NSCLC cell lines (NCI-H520 and NCI-H23). The results indicated a dose-dependent increase in caspase-3 activity, suggesting the induction of apoptosis through intrinsic pathways .

-

Gene Expression Modulation :

- The same study highlighted that treatment with these compounds led to differential expression of genes associated with critical signaling pathways such as PI3K-AKT and MAPK. This modulation is significant for understanding how these compounds can influence cancer progression and treatment responses .

Potential Therapeutic Applications

Given its promising biological activities, this compound may have potential applications in:

- Cancer Therapy : As an adjunct or alternative treatment for specific cancer types due to its ability to induce apoptosis and inhibit cell proliferation.

- Metabolic Disorders : Its interaction with mitochondrial pathways suggests potential utility in conditions related to metabolic dysregulation.

Scientific Research Applications

Basic Information

- Molecular Formula : C18H25NO4

- Molecular Weight : 319.4 g/mol

- CAS Number : 28598-08-5

- LogP : 2.8387 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors : 5

- Polar Surface Area : 39.668 Ų

Structural Characteristics

The compound features a conjugated system with a prop-2-en-1-one moiety and an azepane ring, contributing to its potential reactivity and interaction with biological targets.

Medicinal Chemistry

1-(Azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been explored for its potential pharmacological properties. Its structural similarity to known bioactive compounds suggests possible applications in drug design:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trimethoxyphenyl group is thought to enhance its interaction with cellular targets involved in cancer proliferation.

Biological Research

The compound's unique structure makes it a valuable tool in biological research:

- Biochemical Assays : It can be utilized as a probe in biochemical assays to study enzyme interactions or receptor binding due to its ability to form specific interactions with biological macromolecules.

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing:

- Neuroprotective Effects : Some studies suggest that azepane derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound and its derivatives is an area of active research:

| Derivative | Synthesis Method | Potential Application |

|---|---|---|

| Compound A | Modified Claisen condensation | Antitumor activity |

| Compound B | Alkylation reactions | Antimicrobial properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several azepane derivatives on human cancer cell lines. The results indicated that certain modifications to the azepane ring enhanced the anticancer activity significantly compared to the parent compound.

Case Study 2: Neuroprotection

Research conducted on neuroprotective properties highlighted that compounds similar to this compound could inhibit oxidative stress-induced neuronal death in vitro, suggesting a pathway for developing treatments for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Supramolecular and Crystallographic Properties

The 3,4,5-trimethoxyphenyl group promotes planar molecular conformations, facilitating π-π stacking and hydrogen-bonding interactions in crystal lattices . However, the azepane substituent’s steric bulk and rotational freedom likely disrupts dense packing compared to analogs like (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which forms stable supramolecular sheets via methoxy interactions .

Pharmacological and Physicochemical Properties

Anticancer Potential

Chalcones with 3,4,5-trimethoxyphenyl groups exhibit IC50 values in the low micromolar range against cancer cell lines .

Neuroprotective and Anti-inflammatory Effects

Chalcone-24 () and morpholine derivatives () show neuroprotection via Nrf2-ARE pathway activation. The azepane group’s hydrogen-bonding capacity may enhance interactions with Keap1 or inflammatory mediators, warranting further study .

Nonlinear Optical (NLO) Properties

Chalcones with electron-rich substituents exhibit strong NLO responses (). The azepane group’s electron-donating nature and conformational flexibility may enhance hyperpolarizability, positioning the compound for optoelectronic applications.

Q & A

Q. What are the key structural features of 1-(Azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how do they influence its reactivity and pharmacological potential?

The compound features:

- A seven-membered azepane ring with a nitrogen atom, which enhances conformational flexibility and potential hydrogen-bonding interactions.

- A 3,4,5-trimethoxyphenyl group , known for modulating electronic properties and enhancing bioavailability via methoxy group interactions with hydrophobic pockets in biological targets.

- A conjugated enone system (α,β-unsaturated ketone), which contributes to electrophilic reactivity and potential Michael addition reactions with biological nucleophiles.

Structural characterization via X-ray crystallography (monoclinic system, space group P2₁/c) reveals intermolecular interactions such as C–H···O and π-π stacking, critical for stabilizing crystal packing and predicting solubility .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm the presence of methoxy groups (δ 3.7–3.9 ppm) and the enone system (δ 6.5–7.5 ppm for conjugated protons) .

- IR Spectroscopy : Strong carbonyl stretching (~1650–1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) confirm the enone moiety .

- X-ray Diffraction : Monoclinic crystal parameters (a = 7.577 Å, b = 16.253 Å, c = 14.085 Å, β = 107.528°) reveal dihedral angles between aromatic rings, influencing molecular planarity and packing .

Q. Table 1: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1654.02 ų |

| Z | 4 |

| Density | 1.319 Mg/m³ |

| R-factor | 0.043 |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Synthesis typically involves Claisen-Schmidt condensation between azepane-containing acetophenone derivatives and 3,4,5-trimethoxybenzaldehyde. Key parameters include:

- Solvent Choice : Ethanol or methanol for solubility and controlled reaction rates .

- Catalysts : NaOH (30% aqueous) or acidic conditions (thionyl chloride) to drive enolate formation and dehydration .

- Temperature : Room temperature (293 K) to avoid side reactions, with yields >70% achieved via slow crystallization .

Challenges : Competing keto-enol tautomerism may reduce enone purity. Recrystallization in ethanol with slow solvent evaporation improves crystal quality .

Q. How can contradictions in bioactivity data be resolved, particularly regarding structure-activity relationships (SAR)?

Discrepancies in reported bioactivity often arise from:

- Stereochemical variations : E/Z isomerism in the enone system alters target binding. Single-crystal X-ray analysis confirms the E-configuration, which is critical for activity .

- Methoxy group positioning : The 3,4,5-trimethoxyphenyl group’s orientation affects interactions with tubulin or kinase targets. Docking studies using software like Discovery Studio can predict binding modes .

- Assay variability : Standardize assays (e.g., MTT for cytotoxicity) with positive controls (e.g., colchicine for tubulin inhibition) to ensure reproducibility .

Q. Table 2: Common Biological Targets and Assay Conditions

| Target | Assay Method | IC₅₀ Range | Reference |

|---|---|---|---|

| Tubulin | Fluorescence polarization | 0.5–2.0 µM | |

| Kinases | ADP-Glo™ assay | 1.0–10 µM |

Q. What computational strategies validate molecular interactions and predict pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with β-tubulin) to assess binding stability and residence time .

- ADMET Prediction : Tools like SwissADME predict moderate permeability (LogP ≈ 3.5) and cytochrome P450 interactions, guiding in vivo studies .

- Quantum Mechanical Calculations : Density Functional Theory (DFT) models the enone’s electrophilicity (Fukui indices) to explain reactivity trends .

Methodological Recommendations

- Synthetic Protocols : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of methoxy groups .

- Data Validation : Cross-reference NMR assignments with HSQC and HMBC experiments to resolve overlapping signals .

- Crystallization : Slow evaporation in ethanol at 293 K yields diffraction-quality crystals for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.